molecular formula C7H6OS B8506491 2-Sulfanylcyclohepta-2,4,6-trien-1-one CAS No. 1073-38-7

2-Sulfanylcyclohepta-2,4,6-trien-1-one

Cat. No.: B8506491
CAS No.: 1073-38-7
M. Wt: 138.19 g/mol
InChI Key: DNBQDZRBEGFUEA-UHFFFAOYSA-N
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Description

2-Sulfanylcyclohepta-2,4,6-trien-1-one (IUPAC name: 2-mercaptocyclohepta-2,4,6-trien-1-one, compound 675) is a seven-membered aromatic troponoid characterized by a conjugated triene system, a ketone group at position 1, and a sulfanyl (-SH) substituent at position 2 . Its structure confers unique reactivity and biological activity, particularly in antimicrobial applications. The compound is synthesized via nucleophilic substitution or cycloaddition reactions, with a reported yield of 32% in optimized protocols .

Properties

CAS No.

1073-38-7

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

IUPAC Name

2-sulfanylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C7H6OS/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H,8,9)

InChI Key

DNBQDZRBEGFUEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=O)C=C1)S

Origin of Product

United States

Preparation Methods

The synthesis of 2-Sulfanylcyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the indirect synthesis from tropinone via a Hofmann elimination followed by bromination . Industrial production methods typically involve these synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

2-Sulfanylcyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions. Major products formed from these reactions include benzoic acid and other aromatic compounds .

Scientific Research Applications

2-Sulfanylcyclohepta-2,4,6-trien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Sulfanylcyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its aromatic ring and functional groups. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating these details .

Comparison with Similar Compounds

Structural and Functional Group Variations

Tropolone (2-Hydroxycyclohepta-2,4,6-trien-1-one)
  • Structure : Differs by replacing the sulfanyl group with a hydroxyl (-OH) at position 2.
  • Properties : Exhibits aromaticity due to resonance stabilization. Melting point: 239.2°C .
  • Bioactivity : Broad-spectrum antimicrobial and antifungal properties, isolated from Burkholderia plantarii .
β-Thujaplicin (Hinokitiol)
  • Structure : 2-Hydroxy-4-isopropylcyclohepta-2,4,6-trien-1-one .
  • Properties : Lipophilic due to the isopropyl group; melting point ~50–52°C.
  • Bioactivity : Potent antibacterial, antifungal, and anticancer activities, with applications in cosmetics and pharmaceuticals .
4-Isopropyl-2-mercaptocyclohepta-2,4,6-trien-1-one (Compound 10 )
  • Structure : Combines a sulfanyl group at position 2 and an isopropyl group at position 4 .
  • Synthesis : Regioselective tosylation and substitution, yielding 32% .
  • Bioactivity : Enhanced anti-Cryptococcus neoformans activity (MIC = 4 µg/mL) compared to hydroxyl analogs .
2,2'-Disulfanediylbis(cyclohepta-2,4,6-trien-1-one) (Compound 685 )
  • Structure : Dimer linked by a disulfide bond .
  • Properties : Lower synthetic yield (12–20%) due to steric hindrance .
  • Reactivity : Prone to dimerization via hydrogen bonding or sulfur-sulfur interactions .

Reactivity and Coordination Chemistry

  • Metal Coordination : The sulfanyl group in 2-Sulfanylcyclohepta... enables chelation with transition metals (e.g., Fe), forming complexes like [Fe(CO)₃(η⁴-cyclohepta-2,4,6-trien-1-one)] .
  • Hydrogen Bonding : Unlike β-thujaplicin’s hydroxyl group, the -SH group participates in weaker hydrogen bonds, affecting crystal packing (e.g., dimerization in C19H16N2OS) .

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